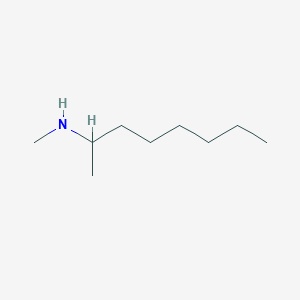

N-methyloctan-2-amine

Description

Structure

3D Structure

Properties

CAS No. |

5452-72-2 |

|---|---|

Molecular Formula |

C9H21N |

Molecular Weight |

143.27 g/mol |

IUPAC Name |

N-methyloctan-2-amine |

InChI |

InChI=1S/C9H21N/c1-4-5-6-7-8-9(2)10-3/h9-10H,4-8H2,1-3H3 |

InChI Key |

QJJSEMYNBHHRDI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)NC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methyloctan 2 Amine

Catalytic Hydrogenation Routes for N-methyloctan-2-amine

Catalytic hydrogenation provides a powerful method for the synthesis of this compound, typically involving the reduction of an imine precursor. The imine is formed from the condensation of octan-2-one and methylamine (B109427). The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Heterogeneous Catalysis and Reactor Design Considerations

Heterogeneous catalysis is widely employed in industrial processes due to the ease of catalyst separation and recycling. baranlab.orgnih.gov For the synthesis of this compound, this approach involves the hydrogenation of the corresponding imine over a solid catalyst.

Commonly used heterogeneous catalysts for amine synthesis include metals like nickel, platinum, and palladium supported on materials such as carbon, alumina, or silica (B1680970). youtube.comrsc.orgmdpi.com The support material can influence the activity and selectivity of the catalyst. baranlab.org For instance, a platinum-on-carbon bead (Pt/CB) catalyst has been shown to be effective for the hydrogenation of various functional groups. mdpi.com The hydrogenation of amides to amines is a related transformation that has been extensively studied with heterogeneous catalysts, highlighting the importance of catalyst structure and reaction conditions. rsc.org

Reactor design is a critical aspect of optimizing heterogeneous catalytic processes. numberanalytics.com Common reactor types for gas-liquid-solid reactions like imine hydrogenation include:

Fixed-Bed Reactors: These reactors contain a stationary bed of catalyst particles and are suitable for continuous processes. sustainability-directory.com

Slurry Reactors: In these reactors, the catalyst is suspended in the liquid reaction mixture, providing excellent heat and mass transfer. sustainability-directory.com

Fluidized-Bed Reactors: A gas stream suspends the solid catalyst particles, creating a fluid-like behavior that ensures uniform temperature and catalyst distribution. sustainability-directory.com

The choice of reactor depends on factors such as the scale of production, reaction kinetics, and heat management requirements. numberanalytics.com For large-scale production of amines, continuous flow reactors are often preferred. youtube.com

Table 1: Comparison of Heterogeneous Catalysts for Amine Synthesis

| Catalyst | Support | Substrate Type | Product | Yield | Reference |

| Pt/CB | Carbon Beads | Alkenes, Alkynes | Alkanes | High | mdpi.com |

| Ru | Not specified | Amides | Amines | >90% | researchgate.net |

| Ni | Kieselguhr | Nitriles | Primary Amines | 96.6% | google.com |

This table presents data for analogous amine synthesis reactions to illustrate the performance of various heterogeneous catalysts.

Homogeneous Catalysis for Enhanced Selectivity

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild reaction conditions. baranlab.orglibretexts.org For the synthesis of this compound, homogeneous catalysts can provide excellent control over the reaction, minimizing the formation of byproducts. acs.org

Ruthenium and rhodium complexes are commonly used as homogeneous catalysts for the hydrogenation of amides and related compounds. nih.gov For example, a [Ru/Triphos] catalyst system has been reported for the deaminative hydrogenation of amides. nih.gov The development of molecularly defined catalysts has been a key focus in this area, allowing for a deeper understanding of the reaction mechanism and catalyst performance. nih.gov

A significant advantage of homogeneous catalysis is the ability to tune the catalyst's properties by modifying the ligands. baranlab.org This allows for the optimization of the catalyst for a specific substrate and desired product. However, the separation of the catalyst from the product can be challenging compared to heterogeneous systems. acs.org

Stereoselective this compound Synthesis via Chiral Catalysis

Given that this compound is a chiral compound, its stereoselective synthesis is of significant interest. This can be achieved through asymmetric hydrogenation using chiral catalysts. nih.gov The goal is to produce a single enantiomer, either (R)-N-methyloctan-2-amine or (S)-N-methyloctan-2-amine.

The asymmetric hydrogenation of imines is a well-established method for the synthesis of chiral amines. nih.gov This typically involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine (B1218219) ligands. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer.

Iridium complexes with phosphino-oxazoline ligands have shown high efficiency in the asymmetric hydrogenation of N-aryl imines. nih.gov Similarly, direct asymmetric reductive amination (DARA) using iridium-phosphoramidite ligand catalysts has been successfully applied to the synthesis of chiral tertiary amines from secondary amines and ketones. nih.gov This approach could be adapted for the synthesis of chiral this compound.

Enzymatic methods also offer a powerful route to chiral amines. nih.gov Engineered amine dehydrogenases and transaminases can exhibit high stereoselectivity and operate under mild, environmentally friendly conditions. nih.gov

Table 2: Chiral Catalysts for Asymmetric Amine Synthesis

| Catalyst System | Ligand Type | Substrate Type | Product Enantiomeric Excess (ee) | Reference |

| Ir-L8a | Chiral Phosphoramidite | Ketones and Secondary Amines | up to 95% | nih.gov |

| Ir/f-binaphane | Chiral Phosphine | N-aryl alkylarylimines | Excellent | nih.gov |

| Titanocene | Chiral ansa-titanocene | Cyclic Imines | 95-99% | researchgate.net |

This table showcases examples of chiral catalysts used in the asymmetric synthesis of amines, which are relevant to the stereoselective synthesis of this compound.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines. organic-chemistry.orgyoutube.com For this compound, this one-pot procedure involves the reaction of octan-2-one with methylamine in the presence of a reducing agent. stackexchange.com This method avoids the isolation of the intermediate imine, simplifying the synthetic process. masterorganicchemistry.com

Optimization of Reductants and Reaction Conditions

The choice of reducing agent is critical for the success of the reductive amination. masterorganicchemistry.com Several reductants are commonly used, each with its own advantages:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, often used for the reductive amination of aldehydes and ketones. stackexchange.commasterorganicchemistry.com It is particularly effective under slightly acidic conditions. stackexchange.com

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, making it suitable for reductive amination. masterorganicchemistry.com

Hydrogen (H₂): Catalytic hydrogenation with H₂ over a metal catalyst like nickel can also be used for the reduction step. libretexts.org

Other factors that can be optimized to improve the yield and selectivity of the reaction include the solvent, temperature, and the presence of an acid or base catalyst. nih.govresearchgate.net For instance, a mechanochemical solvent-free procedure for the N-methylation of secondary amines has been developed, offering an environmentally friendly alternative. nih.gov

Table 3: Common Reductants for Reductive Amination

| Reductant | Typical Substrates | Key Features | Reference |

| Sodium triacetoxyborohydride | Aldehydes, Ketones | Mild, selective, effective in slightly acidic conditions | stackexchange.commasterorganicchemistry.com |

| Sodium cyanoborohydride | Aldehydes, Ketones | Stable in mildly acidic conditions, selective | masterorganicchemistry.com |

| Hydrogen (H₂) with Ni catalyst | Imines | Can be used in catalytic hydrogenation | libretexts.org |

| Phenylsilane | Aldehydes, Ketones | Used with a dibutyltin (B87310) dichloride catalyst | organic-chemistry.org |

Substrate Scope and Limitations in Diverse Reductive Amination Approaches

Reductive amination is applicable to a wide range of aldehydes, ketones, and amines. organic-chemistry.orgresearchgate.net The synthesis of this compound from octan-2-one and methylamine falls well within the scope of this reaction.

However, there are some limitations to consider:

Steric Hindrance: Highly hindered ketones or amines may react slowly or not at all.

Electronic Effects: Electron-deficient amines may require specific catalysts, such as Re₂O₇, for efficient reductive amination. researchgate.net

Chemoselectivity: In molecules with multiple reducible functional groups, the choice of a selective reducing agent is crucial to avoid unwanted side reactions. organic-chemistry.org

Despite these limitations, the broad substrate scope and operational simplicity make reductive amination a highly attractive method for the synthesis of this compound and other secondary amines. researchgate.net

Emerging and Non-Conventional Synthetic Approaches for this compound

Recent advancements in synthetic chemistry are providing novel and more sustainable routes to amine synthesis, which can be applied to the production of this compound. These methods often offer higher efficiency, better selectivity, and improved safety profiles.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for amine synthesis. acs.org A continuous flow process has been developed for the synthesis of N-methyl secondary amines using aqueous methylamine and alkyl mesylates (derived from the corresponding alcohols). acs.orgvapourtec.comfigshare.com

This methodology could be directly applied to synthesize this compound. The process would involve first converting octan-2-ol to its corresponding mesylate in a flow reactor, followed by an in-line reaction with aqueous methylamine to yield the final product. vapourtec.com This approach offers several advantages over traditional batch processing, including enhanced safety (especially when handling reagents like methylamine), rapid reaction times, and ease of scalability. acs.orgacs.org Yields for various N-methyl secondary amines produced via this method are often good to excellent. vapourtec.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Feature | Description | Benefit for this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reaction volumes and better heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. | Safely handles the low boiling point and pressure requirements of methylamine. acs.org |

| Rapid Optimization | Reaction parameters (temperature, pressure, residence time) can be changed quickly to find optimal conditions. | Faster development of an efficient synthesis protocol. |

| Increased Efficiency | Short reaction times (minutes vs. hours) and in-line workup lead to higher throughput. acs.orgfigshare.com | Can produce significant quantities (e.g., grams) in a short process time. figshare.com |

| Scalability | Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). | Straightforward transition from laboratory-scale synthesis to larger-scale production. |

Photochemical and electrochemical methods represent green and innovative strategies for forming C-N bonds. These techniques use light or electricity, respectively, to drive reactions, often avoiding the need for harsh reagents or catalysts.

Photocatalysis has been successfully used for the direct amination of arenes with alkyl amines, demonstrating the feasibility of using light to forge C-N bonds. nih.gov While this specific application is for aromatic amines, the underlying principle of generating reactive nitrogen species via photocatalysis could be adapted for the N-alkylation of aliphatic amines.

Electrochemical synthesis is another emerging area. By controlling the electrode potential, specific redox reactions can be triggered to form amines, offering a high degree of control over the reaction. These methods are still under development for the routine synthesis of compounds like this compound but hold promise for future sustainable manufacturing.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. researchgate.netnih.gov This approach is particularly valuable for producing enantiomerically pure chiral amines. nih.gov

Several classes of enzymes can be employed for the synthesis of enantiopure this compound:

Transaminases (TAs): These enzymes can convert a ketone (octan-2-one) into a chiral primary amine by transferring an amino group from a donor molecule. acs.org By selecting either an (R)-selective or (S)-selective transaminase, one can produce (R)- or (S)-octan-2-amine with very high enantiomeric excess. This enantiopure primary amine can then be methylated in a subsequent step.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone. researchgate.net An AmDH could be used to convert octan-2-one directly to (R)- or (S)-octan-2-amine. acs.org

Imine Reductases (IREDs) / Reductive Aminases (RedAms): This class of enzymes is particularly promising as it can directly catalyze the reductive amination of a ketone (octan-2-one) with an amine (methylamine) to produce the desired N-methyl secondary amine directly and stereoselectively. This one-step approach is highly efficient.

Methyltransferases: For the final methylation step, methyltransferase enzymes could offer a highly selective biological alternative to chemical methylating agents. nih.gov These enzymes use a cofactor, typically S-adenosyl-L-methionine (SAM), to deliver a methyl group with high precision. nih.gov

Table 3: Biocatalytic Strategies for Enantiopure this compound

| Enzymatic Strategy | Starting Materials | Key Enzyme(s) | Product | Key Advantage |

|---|---|---|---|---|

| Two-Step: Asymmetric Synthesis + Methylation | octan-2-one, amine donor | Transaminase (TA) or Amine Dehydrogenase (AmDH) | (R)- or (S)-octan-2-amine | High enantioselectivity (>99% ee often achievable). acs.org |

| One-Step: Direct Reductive Amination | octan-2-one, methylamine, reducing equivalent (e.g., formate) | Imine Reductase (IRED) / Reductive Aminase (RedAm) | (R)- or (S)-N-methyloctan-2-amine | Highly atom-economical and efficient single-step process. |

| Deracemization | Racemic octan-2-amine | Monoamine Oxidase (MAO) + non-selective reducing agent | Enantiopure (R)- or (S)-octan-2-amine | Theoretical 100% yield from a racemic mixture. wiley.com |

Process Intensification and Scalability in this compound Synthesis

Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. mdpi.com For the synthesis of this compound, this translates to moving from conventional batch reactors to more sophisticated continuous flow systems. guidechem.commdpi.com A primary synthetic route for this compound is the reductive amination of 2-octanone (B155638) with methylamine. nih.govlibretexts.orgyoutube.com This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. youtube.comyoutube.comyoutube.com The efficiency and selectivity of this process are highly dependent on the catalyst, solvent, and reaction conditions.

Engineering Principles for High-Throughput Synthesis

High-throughput synthesis is a critical engineering principle for the rapid optimization of reaction conditions. This methodology allows for the parallel execution of a large number of experiments, making it possible to quickly screen various catalysts, solvents, and process parameters to identify the optimal conditions for the synthesis of this compound.

Microreactors and automated synthesis platforms are central to high-throughput screening. mdpi.com These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, while requiring only small amounts of reagents. mdpi.com For the reductive amination of 2-octanone, a high-throughput approach would involve screening a library of heterogeneous catalysts (e.g., supported noble metals like Pd, Pt, or Ru, and non-noble metals like Ni or Co) and ligands under various conditions to maximize the yield and selectivity towards this compound. wikipedia.orgnih.govorganic-chemistry.org

The following interactive data table illustrates a hypothetical high-throughput screening for the synthesis of this compound via reductive amination of 2-octanone with methylamine.

| Catalyst System | Solvent | Temperature (°C) | Pressure (bar) | Residence Time (min) | Plausible Yield (%) |

|---|---|---|---|---|---|

| Ru/C | Methanol (B129727) | 80 | 20 | 30 | 75 |

| Pd/Al2O3 | Ethanol | 100 | 20 | 25 | 85 |

| Pt/C | Isopropanol | 90 | 15 | 35 | 82 |

| Raney Nickel | Methanol | 120 | 30 | 40 | 68 |

| Ir-complex | Dioxane | 110 | 10 | 60 | 92 |

Reactor Optimization for Industrial-Scale Production

The transition from laboratory-scale batch synthesis to industrial-scale production of this compound necessitates a focus on reactor optimization. Continuous flow reactors, particularly packed-bed reactors (PBRs), offer significant advantages for industrial applications. researchgate.netlibretexts.org These reactors provide excellent heat and mass transfer, which enhances reaction rates and selectivity, and their smaller footprint reduces capital investment compared to traditional batch equipment. guidechem.combiosynth.com

In a packed-bed reactor for the synthesis of this compound, the solid catalyst is immobilized within the reactor, and the reactants (2-octanone and methylamine) are continuously passed through it. researchgate.netlibretexts.org Key optimization parameters include the reactor's dimensions, the catalyst particle size, the flow rate of the reactants, and the management of the reaction temperature, especially for exothermic reactions. chemsrc.com The long-term stability and potential deactivation of the catalyst are also critical considerations for ensuring a robust and economically viable industrial process. fishersci.com

The following interactive data table provides a comparative overview of a traditional batch reactor versus a continuous packed-bed reactor for the hypothetical industrial-scale production of this compound.

| Parameter | Batch Reactor | Continuous Packed-Bed Reactor |

|---|---|---|

| Productivity (kg/day) | ~50 | >200 |

| Reactor Volume (L) | 2000 | 100 |

| Solvent Consumption | High | Low |

| Energy Usage | High (heating/cooling cycles) | Lower (steady-state operation) |

| Process Control | Complex (variable conditions) | Simplified (steady-state) |

| Safety | Higher risk (large volumes of reagents) | Improved (smaller reaction volume) |

Reaction Mechanisms and Kinetic Studies of N Methyloctan 2 Amine

Nucleophilic Reactivity of N-methyloctan-2-amine: Mechanistic Investigations

The lone pair of electrons on the nitrogen atom of this compound dictates its role as a potent nucleophile. This fundamental property allows it to initiate reactions by attacking electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Reaction Pathways with Electrophilic Species

This compound readily reacts with a variety of electrophilic species. A common example is its reaction with alkyl halides, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary ammonium (B1175870) salt. savemyexams.comopenstax.orgchemguide.co.uk

For instance, the reaction with methyl iodide would yield N,N-dimethyl-octan-2-ammonium iodide. This initial alkylation product can then be deprotonated by another molecule of the amine or a different base present in the reaction mixture to yield the corresponding tertiary amine, N,N-dimethyloctan-2-amine. chemguide.co.uk However, due to the increased nucleophilicity of the resulting tertiary amine, further alkylation can occur, leading to the formation of a quaternary ammonium salt, N,N,N-trimethyloctan-2-ammonium iodide. openstax.org This propensity for multiple substitutions can make selective mono-alkylation challenging. openstax.org

This compound can also react with other electrophiles such as acyl chlorides and acid anhydrides to form amides. These reactions are typically rapid and involve the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Kinetic and Thermodynamic Aspects of Nucleophilic Attack

The kinetics of the nucleophilic attack by this compound are influenced by several factors, including the steric hindrance around the nitrogen atom and the electrophilic carbon, the nature of the leaving group in the electrophile, and the solvent. As a secondary amine, this compound is generally a stronger nucleophile than primary amines of similar size due to the electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, significant steric bulk around the nitrogen or the electrophile can decrease the reaction rate. masterorganicchemistry.com

The table below provides a qualitative comparison of the factors influencing the kinetics of nucleophilic substitution involving this compound.

| Factor | Influence on Reaction Rate | Rationale |

| Structure of Electrophile | Methyl > Primary > Secondary | Decreasing accessibility of the electrophilic carbon due to steric hindrance. masterorganicchemistry.com |

| Leaving Group Ability | I⁻ > Br⁻ > Cl⁻ > F⁻ | Weaker bases are better leaving groups, stabilizing the transition state. |

| Solvent Polarity | Polar aprotic solvents are optimal | Solvation of the cation without strong solvation of the nucleophile enhances reactivity. |

Thermodynamically, the formation of the C-N bond is generally a favorable process. The precise enthalpy and entropy changes would depend on the specific reactants and reaction conditions.

Acid-Base Equilibria and Proton Transfer Mechanisms Involving this compound

The lone pair of electrons on the nitrogen atom also confers basic properties upon this compound, allowing it to accept a proton from an acid.

Brønsted Basicity and Spectroscopic Determination of pKa Values

This compound is a Brønsted-Lowry base. In an aqueous solution, it establishes an equilibrium with water, forming its conjugate acid, the N-methyloctan-2-ammonium ion, and a hydroxide (B78521) ion. The basicity of an amine is quantified by the pKa of its conjugate acid. While an experimentally determined pKa value for this compound is not readily found in the literature, it can be estimated based on the values for structurally similar secondary amines. For instance, long-chain primary amines like octylamine (B49996) have a pKa of approximately 10.65. alfa-chemistry.com Secondary amines are generally slightly more basic than primary amines due to the inductive effect of the additional alkyl group. Therefore, the pKa of this compound is expected to be in the range of 10.7 to 11.0.

The pKa of an amine can be determined experimentally using various methods, including potentiometric titration and spectrophotometry. nih.gov Spectroscopic determination often involves monitoring the change in the UV-Vis absorbance spectrum of the amine as a function of pH. nih.gov The presence of a chromophore near the amino group is typically required for this method.

The table below shows a list of representative pKa values for various amines to provide context for the expected basicity of this compound.

| Compound Name | Structure | pKa of Conjugate Acid |

| Ammonia (B1221849) | NH₃ | 9.25 |

| Octylamine | CH₃(CH₂)₇NH₂ | 10.65 alfa-chemistry.com |

| Diethylamine (B46881) | (CH₃CH₂)₂NH | 10.93 |

| Triethylamine (B128534) | (CH₃CH₂)₃N | 10.75 |

Elimination Reactions Originating from this compound Derivatives

Derivatives of this compound can undergo elimination reactions to form alkenes. The two most prominent examples are the Hofmann and Cope eliminations.

The Hofmann elimination proceeds from a quaternary ammonium salt, which is typically formed by the exhaustive methylation of the amine with methyl iodide, followed by treatment with a base like silver oxide. wikipedia.orgbyjus.com For this compound, this would involve its conversion to N,N,N-trimethyloctan-2-ammonium iodide. Subsequent treatment with silver oxide and heat would lead to an E2 elimination. byjus.comlibretexts.org The regioselectivity of the Hofmann elimination is governed by the "Hofmann rule," which states that the major product is the least substituted alkene. wikipedia.orgbyjus.com This is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.org In the case of N,N,N-trimethyloctan-2-ammonium hydroxide, the possible β-hydrogens are on C1 and C3. Abstraction from C1 would yield oct-1-ene, while abstraction from C3 would yield oct-2-ene. According to the Hofmann rule, oct-1-ene would be the major product.

The Cope elimination occurs from an amine N-oxide, which can be prepared by the oxidation of the corresponding tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid. wikipedia.orgorgoreview.com If this compound is first converted to N,N-dimethyloctan-2-amine, subsequent oxidation would yield N,N-dimethyloctan-2-amine N-oxide. Heating this N-oxide would initiate an intramolecular syn-elimination. wikipedia.orgorganic-chemistry.org Similar to the Hofmann elimination, the Cope elimination also typically follows Hofmann's rule, favoring the formation of the least substituted alkene. orgoreview.comorganic-chemistry.orglibretexts.org Therefore, the major product of the Cope elimination of N,N-dimethyloctan-2-amine N-oxide would also be oct-1-ene.

The table below summarizes the expected major products from the elimination reactions of this compound derivatives.

| Elimination Reaction | Starting Derivative | Key Reagents | Expected Major Alkene Product |

| Hofmann Elimination | N,N,N-trimethyloctan-2-ammonium iodide | 1. Ag₂O, H₂O 2. Heat | Oct-1-ene wikipedia.orgbyjus.com |

| Cope Elimination | N,N-dimethyloctan-2-amine N-oxide | Heat | Oct-1-ene orgoreview.comorganic-chemistry.org |

Mechanistic Elucidation of Hofmann Elimination and Competing Pathways

The Hofmann elimination of this compound is not a direct reaction but a multi-step process that begins with its conversion into a suitable substrate for elimination. chemistrysteps.com This process, known as exhaustive methylation, transforms the amine into a quaternary ammonium salt, which possesses a good leaving group. byjus.comlibretexts.org

The mechanism proceeds as follows:

Exhaustive Methylation: this compound is treated with an excess of methyl iodide (CH₃I). libretexts.org The secondary amine first undergoes methylation to form the tertiary amine, N,N-dimethyloctan-2-amine. This is followed by a second methylation step, which is possible due to the remaining lone pair of electrons on the nitrogen, to yield the quaternary ammonium salt, (octan-2-yl)trimethylammonium iodide. organicchemistrytutor.comyoutube.com The use of excess methyl iodide ensures the reaction goes to completion. byjus.com

Anion Exchange: The resulting iodide salt is treated with silver oxide (Ag₂O) in water. ucalgary.cachadsprep.com This step replaces the iodide ion with a hydroxide ion, forming (octan-2-yl)trimethylammonium hydroxide. Silver iodide precipitates out, and the hydroxide ion is a strong base required to initiate the elimination. chemistrysteps.comyoutube.comchadsprep.com

Elimination (E2 Reaction): The quaternary ammonium hydroxide salt is heated, causing the hydroxide ion to act as a base and abstract a proton from a carbon atom beta to the nitrogen. ucalgary.calibretexts.org This initiates an E2 (bimolecular elimination) reaction, where the C-H bond breaks, a new π-bond forms, and the neutral trimethylamine molecule is expelled as the leaving group. byjus.comyoutube.com

The primary competing pathway in this process is the potential for the elimination to follow Zaitsev's rule, which would lead to the more substituted alkene. However, due to factors discussed in the next section, this pathway is generally disfavored. Other potential side reactions like nucleophilic substitution (Sₙ2) are minimized by the use of a strong, non-nucleophilic base (hydroxide generated in situ) and the application of heat, which favors elimination over substitution.

Regioselectivity and Stereoselectivity in Elimination Processes

The regioselectivity and stereoselectivity of the Hofmann elimination are its most defining characteristics, setting it apart from many other elimination reactions.

Regioselectivity: The elimination of the (octan-2-yl)trimethylammonium ion can theoretically produce two different alkenes by abstracting a beta-hydrogen from either carbon-1 (C1) or carbon-3 (C3).

Hofmann Pathway: Abstraction of a proton from the C1 methyl group results in oct-1-ene , the less substituted alkene.

Zaitsev Pathway: Abstraction of a proton from the C3 methylene (B1212753) group results in oct-2-ene , the more substituted alkene.

The reaction overwhelmingly favors the formation of the least substituted alkene, a principle known as the Hofmann rule . byjus.comwikipedia.orglibretexts.org For this compound, this means oct-1-ene is the major product. This regioselectivity is primarily attributed to steric hindrance. The leaving group, trimethylammonium (-(N(CH₃)₃)⁺), is exceptionally bulky. wikipedia.orgmasterorganicchemistry.com This large group sterically hinders the approach of the hydroxide base to the internal beta-hydrogens (at C3), making the terminal, more accessible hydrogens (at C1) the preferred site for abstraction. libretexts.orgyoutube.com Some theories also propose that the transition state has significant carbanion character (an E1cB-like mechanism), which is more stable on the less substituted primary carbon (C1) than on the secondary carbon (C3). chemistrysteps.comchadsprep.com

| Reactants | Reagents | Major Product (Hofmann) | Minor Product (Zaitsev) | Governing Principle |

| This compound | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Oct-1-ene | Oct-2-ene | Hofmann Rule |

| This interactive table summarizes the Hofmann elimination of this compound. |

A hypothetical product distribution based on these principles would strongly favor the Hofmann product.

| Product | Structure | Type | Predicted Yield | Rationale |

| Oct-1-ene | CH₂=CH(CH₂)₅CH₃ | Hofmann (less substituted) | >95% | Steric accessibility of C1 protons |

| Oct-2-ene | CH₃CH=CH(CH₂)₄CH₃ | Zaitsev (more substituted) | <5% | Steric hindrance at C3 position |

| This table presents a representative, hypothetical product distribution for the elimination, emphasizing the steric control that leads to the Hofmann product. |

Stereoselectivity: The E2 mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group. masterorganicchemistry.com If the minor Zaitsev product (oct-2-ene) were to form, this geometric constraint would dictate the formation of either the (E)- or (Z)-stereoisomer. The transition state leading to the (E)-isomer generally experiences less steric strain than the one leading to the (Z)-isomer, so (E)-oct-2-ene would be the favored stereoisomer of the minor product.

Oxidation Mechanisms of this compound

Secondary amines like this compound can undergo oxidation through various pathways, leading to a range of products depending on the oxidizing agent and reaction conditions.

Radical and Non-Radical Oxidation Routes and By-product Formation

Radical Oxidation Routes: Radical pathways are often initiated by a one-electron transfer from the amine.

Formation of Radical Cations: The oxidation can begin with the removal of a single electron from the nitrogen atom to form a radical cation. acs.orgnih.gov This intermediate can then deprotonate from the alpha-carbon to generate a neutral carbon-centered radical. acs.orgmdpi.com

Hydrogen Abstraction: Alternatively, a radical species can abstract a hydrogen atom directly from the N-H bond or an α-C-H bond to initiate the oxidation cascade. dtu.dk Atmospheric oxidation, for instance, can occur via reaction with the nitrate (B79036) radical (•NO₃). copernicus.org

Non-Radical Oxidation Routes: These routes involve polar mechanisms with common laboratory oxidants.

Oxidation to Nitroxides: A well-established method for oxidizing secondary amines involves using hydrogen peroxide (H₂O₂) with a sodium tungstate (B81510) catalyst. tandfonline.comtandfonline.com This reaction typically yields a stable nitroxyl (B88944) free radical (nitroxide).

Oxidation with Peroxy Acids: Reagents like peroxycarboxylic acids (RCO₃H) can also oxidize secondary amines, often leading to hydroxylamines or nitrones.

Oxidation with Metal Oxides: Stronger oxidizing agents like manganese dioxide (MnO₂) can lead to more extensive transformation. For other amines, such reactions have been shown to cause N-dealkylation and the formation of formamides. dtic.mil

By-product Formation: The oxidation of this compound can lead to several by-products. Under controlled oxidation with MnO₂, pathways analogous to those for tertiary amines could lead to N-dealkylation, yielding octan-2-amine , or oxidation of the methyl group to produce N-(octan-2-yl)formamide . dtic.mil More aggressive oxidation or degradation can lead to C-N bond cleavage, resulting in octan-2-one and methylamine (B109427) via the hydrolysis of an intermediate iminium ion.

| Oxidizing Agent | Proposed Route | Likely Major Product(s) |

| H₂O₂, Na₂WO₄ | Non-Radical | N-methyl-N-octan-2-yl-nitroxide |

| MnO₂ | Non-Radical | N-(octan-2-yl)formamide, Octan-2-amine |

| Electrochemical Oxidation | Radical Cation | Octan-2-amine, Octan-2-one |

| •NO₃ (Nitrate Radical) | Radical | Complex mixture, potential for fragmentation |

| This interactive table summarizes potential oxidation products of this compound with various reagents. |

Oxidative Stability and Degradation Pathways under Controlled Conditions

The stability of this compound towards oxidation is highly dependent on the environment, including the presence of oxidants (like O₂, NOₓ), temperature, and catalysts. researchgate.net

Under controlled thermal conditions, degradation pathways often involve the formation of an imine or enamine intermediate. For this compound, oxidation could lead to an iminium cation, [CH₃-N⁺=CH-(CH₂)₅CH₃], which is susceptible to hydrolysis. This hydrolysis represents a significant degradation pathway, cleaving the C=N bond to yield octan-2-one and methylamine .

In the presence of oxygen, especially at elevated temperatures, complex auto-oxidation radical chains can be established. These processes can lead to fragmentation of the octyl chain and the formation of a complex mixture of smaller amines, aldehydes, ketones, and carboxylic acids. nih.gov The degradation is often autocatalytic, as initial oxidation products can promote further reactions.

Advanced Spectroscopic and Structural Elucidation of N Methyloctan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional (1D) NMR spectra, while informative, can be challenging to interpret for complex molecules due to signal overlap. libretexts.org Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in overcoming these limitations by spreading the signals across two dimensions, thereby revealing intricate connectivity patterns. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N-methyloctan-2-amine, a COSY spectrum would reveal correlations between the proton on the nitrogen, the methine proton at the C2 position, and the protons of the adjacent methylene (B1212753) groups in the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.comsdsu.edu An HSQC spectrum of this compound would definitively assign each proton to its corresponding carbon atom. For instance, the N-methyl protons would show a correlation to the N-methyl carbon, and the methine proton at C2 would correlate with the C2 carbon. This technique is particularly useful for resolving ambiguity in the 1D proton and carbon spectra. youtube.com

The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound, based on general principles for similar aliphatic amines. libretexts.orgopenstax.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.2 - 2.6 | ~30 - 35 |

| N-H | Broad signal, ~0.5 - 2.0 | - |

| C2-H (methine) | ~2.5 - 3.0 | ~55 - 60 |

| C1-H₃ (methyl) | ~1.0 - 1.2 | ~20 - 25 |

| Octyl Chain (CH₂) | ~1.2 - 1.6 | ~22 - 32 |

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. libretexts.orgopenstax.org

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformations and polymorphic forms present in the solid state. Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to differences in their local molecular environments. This technique could be employed to study the conformational preferences of the octyl chain and the orientation of the methyl group relative to the main chain in the solid state of this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. miamioh.edu

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. docbrown.info For this compound (C₉H₂₁N), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺, confirming its elemental composition and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. nih.gov For aliphatic amines like this compound, the most characteristic fragmentation is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org

In the case of this compound, two primary α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) to form an iminium ion with m/z = 128.

Loss of a hexyl radical (•C₆H₁₃) to form an iminium ion with m/z = 58.

The relative abundance of these fragment ions can help in differentiating between isomers. For example, the mass spectrum of its isomer, N-methyl-octan-1-amine, would also exhibit α-cleavage, but would produce a prominent fragment ion at m/z 44 due to the loss of a heptyl radical.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 143 | [CH₃(CH₂)₅CH(NHCH₃)CH₃]⁺ | Molecular Ion [M]⁺ |

| 128 | [CH₃(CH₂)₅CH=NH⁺CH₃] | α-cleavage (loss of •CH₃) |

Vibrational Spectroscopy (IR, Raman) and Conformational Insights

For this compound, a secondary amine, the IR spectrum would be expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This band is typically weaker and sharper than the O-H stretch of alcohols. libretexts.org The C-N stretching vibration for aliphatic amines is usually found in the 1250-1020 cm⁻¹ region. orgchemboulder.com Additionally, the N-H bending vibration may be observed around 1650-1580 cm⁻¹. orgchemboulder.com

Conformational analysis of the flexible octyl chain can also be aided by vibrational spectroscopy. scribd.comnih.gov Different rotational isomers (conformers) can give rise to distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the most stable conformations of this compound in different states (gas, liquid, or solid).

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Weak to Medium, Sharp |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1580 - 1650 | Variable |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is a powerful analytical method that identifies functional groups within a molecule by measuring its absorption of infrared light. labmanager.com For this compound, a secondary aliphatic amine, the FTIR spectrum is characterized by several key vibrational modes.

As a secondary amine, the most distinct feature is a single, weak to medium N-H stretching band, which typically appears in the 3350-3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of only one band in this area distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.com The long alkyl chain (octyl group) and the N-methyl group contribute to strong, sharp C-H stretching vibrations, typically observed between 3000 cm⁻¹ and 2850 cm⁻¹. A specific feature for the N-methyl group is a symmetric stretching peak that appears just below the main C-H stretching region, often between 2805-2780 cm⁻¹ for saturated amines. spectroscopyonline.com

Other characteristic vibrations include the C-N stretching of the aliphatic amine, which is expected as a medium or weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Since the nitrogen in this compound is bonded to a secondary carbon (the 2-position of the octyl chain), the asymmetric C-N stretching mode is predicted to be around 1181±10 cm⁻¹. aip.org Additionally, a strong and broad N-H wagging band, characteristic of both primary and secondary amines, is expected in the 910-665 cm⁻¹ region. orgchemboulder.com Secondary amines may also exhibit a weak N-H bending vibration around 1600-1500 cm⁻¹, though this is not always observed. libretexts.orglibretexts.org

Table 1: Predicted FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | R₂N-H | 3350 - 3310 | Weak to Medium |

| C-H Stretch (Alkyl) | C-H | 3000 - 2850 | Strong, Sharp |

| C-H Symmetric Stretch | N-CH₃ | 2805 - 2780 | Medium, Sharp |

| N-H Bend | R₂N-H | 1600 - 1500 | Weak / Often Absent |

| C-N Stretch | Aliphatic C-N | 1250 - 1020 | Medium to Weak |

Raman Spectroscopy for Molecular Symmetry and Vibrational Modes

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on changes in the polarizability of molecular bonds. labmanager.com While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds.

For this compound, the symmetric vibrations of the carbon-carbon backbone of the octyl chain would be prominent in the Raman spectrum. The C-N stretching vibration is also Raman active. The N-H stretching vibration, while visible, is typically weaker in Raman spectra compared to FTIR. Due to the molecule's lack of high symmetry (it belongs to the C₁ point group), many vibrations will be active in both FTIR and Raman spectra. However, their relative intensities will differ, and a combined analysis provides a more complete vibrational profile.

Computational Vibrational Spectroscopy for Band Assignments and Conformational Studies

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for the detailed interpretation of experimental vibrational spectra. chimia.ch By calculating the vibrational frequencies and intensities for a molecule's optimized geometric structure, a theoretical spectrum can be generated that aids in the definitive assignment of experimental FTIR and Raman bands to specific atomic motions. nih.govresearchgate.net

For a flexible molecule like this compound, multiple low-energy conformations (rotational isomers) can coexist. Computational studies can model these different conformers and predict their individual vibrational spectra. This allows researchers to understand how conformational changes affect the spectral features and to identify the most stable conformer by comparing the calculated spectra with experimental data. arxiv.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed for such calculations on organic molecules. nih.govmdpi.com These simulations provide insights into the relationship between molecular structure and the resulting spectroscopic response. arxiv.org

Chiroptical Spectroscopy for Stereochemical Characterization

The carbon atom at the second position of the octyl chain in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)-N-methyloctan-2-amine and (S)-N-methyloctan-2-amine. Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for characterizing these stereoisomers.

Optical Rotatory Dispersion (ORD) Studies in Different Solvents

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org An ORD curve shows a plain curve far from an absorption band but exhibits a characteristic peak and trough shape, known as a Cotton effect, as it passes through the wavelength of an electronic transition. libretexts.org The sign of the Cotton effect in ORD, like in CD, can be used to correlate the structure of unknown compounds.

The ORD spectrum is highly sensitive to the molecular environment. Studies on other chiral molecules, such as methyloxirane, have shown that the solvent can have a significant effect on the measured optical rotation. sns.it Therefore, conducting ORD studies of this compound in a range of solvents with varying polarities would provide critical information on solute-solvent interactions and their influence on the molecule's conformational equilibrium, which in turn affects the chiroptical response. sns.itvt.edu The sensitivity of ORD to both molecular structure and environment makes it a powerful tool for detailed stereochemical analysis. researchgate.net

X-ray Crystallography and Single-Crystal Structural Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray diffraction. However, it can be converted into a crystalline derivative, such as a salt (e.g., a hydrochloride or hydrobromide) or a more complex amide, which is suitable for analysis. cdnsciencepub.comresearchgate.net

Analysis of such a derivative provides precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It would unambiguously confirm the connectivity and conformation of the this compound moiety in the crystal lattice. Furthermore, this technique reveals the details of intermolecular interactions, such as hydrogen bonding. In the crystal structure of a salt of this compound, strong N-H···X⁻ (where X is a halide) hydrogen bonds would likely be observed, dictating the packing of the molecules in the crystal. researchgate.net This information is fundamental for understanding the molecule's physical properties and its interactions in a condensed phase.

Table 2: Representative Bond Lengths and Angles Expected from X-ray Analysis of an this compound Derivative

| Parameter | Atoms Involved | Expected Value |

|---|---|---|

| Bond Length | C-N | ~1.47 Å |

| Bond Length | C-C (aliphatic) | ~1.53 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-C | ~112° |

| Bond Angle | H-N-C | ~110° |

Elucidation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces, which dictates the material's physical properties. For this compound, which is a secondary amine, hydrogen bonding is expected to be a dominant feature in its crystal packing. libretexts.orglumenlearning.com The nitrogen atom of the amine group possesses a lone pair of electrons, making it a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. libretexts.orglumenlearning.com

In the crystalline state, it is anticipated that molecules of this compound would form chains or more complex networks through intermolecular N-H···N hydrogen bonds. The strength and geometry of these bonds would be influenced by the steric hindrance imposed by the methyl and octyl groups. The long octyl chain, being hydrophobic, would likely engage in van der Waals interactions, leading to segregation of the polar amine head groups and the nonpolar alkyl chains within the crystal lattice. This packing arrangement would aim to maximize the efficiency of both the hydrogen bonding and the dispersion forces.

While specific crystallographic data for this compound is not publicly available, analysis of similar chiral secondary amines, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, provides insights into the types of structural parameters that would be determined. mdpi.com A single-crystal X-ray diffraction study of this compound would reveal its space group, unit cell dimensions, and the precise coordinates of each atom. From this data, crucial geometric parameters like bond lengths, bond angles, and torsion angles can be calculated, offering a detailed picture of the molecule's conformation in the solid state. For instance, the C-N bond lengths are expected to be in the typical range for secondary amines. mdpi.com

The table below summarizes the expected types of intermolecular interactions and their characteristics in a hypothetical crystal structure of this compound.

| Interaction Type | Participating Atoms | Expected Nature in this compound |

| Hydrogen Bonding | N-H (donor) and N (acceptor) of adjacent molecules | Formation of chains or networks, significantly influencing the crystal packing. |

| Van der Waals Forces | Primarily between the octyl chains | Significant contribution to the overall lattice energy due to the long alkyl chain. |

| Dipole-Dipole Interactions | Between the polar N-C and N-H bonds | Weaker than hydrogen bonds but contribute to the cohesion of the crystal. |

Determination of Absolute Configuration via Anomalous Dispersion

The presence of a chiral center at the second carbon of the octyl chain means that this compound can exist as two non-superimposable mirror images, or enantiomers (R and S). Determining the absolute configuration of a specific enantiomer is a non-trivial task that requires specialized techniques. While methods like NMR spectroscopy with chiral derivatizing agents and chiral HPLC are valuable, X-ray crystallography, particularly the use of anomalous dispersion, provides the most definitive assignment of absolute stereochemistry. frontiersin.orgnih.govacs.orgwikipedia.org

The phenomenon of anomalous dispersion (or resonant scattering) occurs when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal. mit.eduias.ac.inias.ac.in This interaction causes a phase shift in the scattered X-rays, leading to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. mit.eduias.ac.in By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined. wikipedia.org

Historically, this technique was most effective for molecules containing heavy atoms (e.g., halogens, sulfur, or metals), as their anomalous scattering effects are more pronounced. mit.edu However, with modern high-intensity X-ray sources and sensitive detectors, it is now possible to determine the absolute configuration of molecules containing only light atoms, such as carbon, nitrogen, and oxygen. mit.edu

For a molecule like this compound, which is composed solely of carbon, nitrogen, and hydrogen, determining the absolute configuration via anomalous dispersion would be challenging but feasible with high-quality crystals and precise data collection. The analysis would involve calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for its mirror image. mit.edu

The table below outlines the key principles and requirements for determining the absolute configuration of this compound using anomalous dispersion.

| Parameter | Description | Relevance to this compound |

| Anomalous Scattering | Phase shift of X-rays scattered by an atom near its absorption edge. | The nitrogen and carbon atoms will exhibit weak anomalous scattering. |

| Bijvoet Pairs | Pairs of reflections (hkl) and (-h-k-l) whose intensities are no longer equal. | Precise measurement of the intensity differences is crucial. |

| Flack Parameter | A parameter refined during crystallographic analysis to determine the absolute structure. | A value near 0 confirms the correct absolute configuration. |

| Crystal Quality | A well-ordered, single crystal is essential for accurate intensity measurements. | High-quality crystals are paramount for a successful determination with light atoms. |

Computational Chemistry and Theoretical Studies of N Methyloctan 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic environment of N-methyloctan-2-amine, which dictates its reactivity and physical properties. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Reaction Energies

Density Functional Theory (DFT) has become a principal tool for the computational study of organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are instrumental in determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. For this compound, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d). This process systematically alters the positions of the atoms until the lowest energy conformation is found.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. dtic.mil These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. For a secondary amine like this compound, characteristic vibrational modes include the N-H stretch, which typically appears in the range of 3700-3800 cm⁻¹, and N-H bending modes around 700 cm⁻¹ and 1650 cm⁻¹. dtic.mil Additionally, C-N stretching frequencies are expected between 1000 and 1300 cm⁻¹. dtic.mil DFT calculations can also predict the reaction energies for processes involving this compound, such as protonation or its involvement in chemical reactions, by calculating the energy difference between reactants and products.

| Calculated Vibrational Frequencies for a Representative Secondary Amine | | :--- | :--- | | Vibrational Mode | Typical Frequency Range (cm⁻¹) | | N-H Stretch | 3700 - 3800 | | C-H Stretch (Aliphatic) | 2850 - 3000 | | N-H Bend | ~1650 | | CH₂ Scissor | ~1450 | | CH₃ Bend | ~1375 | | C-N Stretch | 1000 - 1300 | | N-H Bend (Out-of-plane) | ~700 | | C-N-C Scissor | 400 - 500 |

This table presents typical frequency ranges for secondary amines based on computational studies and is intended to be representative for this compound.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations can be employed to determine properties like ionization potential, electron affinity, and dipole moment with a high degree of confidence. arkat-usa.org For instance, studies on similar amines have utilized ab initio methods to calculate proton affinities, which are a measure of basicity. researchgate.net While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking the accuracy of other computational approaches. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The long, flexible octyl chain of this compound allows it to adopt a multitude of different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. numberanalytics.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

To explore the vast conformational space of this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools. MM methods employ classical force fields, which are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. figshare.com These force fields, such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, are computationally inexpensive and allow for the rapid calculation of energies for a large number of conformations. figshare.comnih.gov

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. ulisboa.pt An MD simulation of this compound would reveal how the molecule folds and flexes in different environments, such as in the gas phase or in a solvent. This allows for a thorough sampling of the various low-energy conformations the molecule can adopt. acs.org

Torsional Angle Analysis and Conformational Preferences in Solution and Gas Phase

The data generated from MM and MD simulations can be analyzed to understand the conformational preferences of this compound. A key aspect of this is the analysis of torsional angles, which describe the rotation around the single bonds in the molecule. libretexts.org For the octyl chain, the most important torsional angles are those around the C-C bonds. The relative orientation of adjacent alkyl groups can be described as anti (180°), where they are furthest apart, or gauche (±60°), where they are closer together. chemistrysteps.com Generally, the anti conformation is lower in energy due to reduced steric hindrance. lumenlearning.com

The conformational preferences can differ between the gas phase and solution. In the gas phase, intramolecular forces dominate. In solution, interactions with solvent molecules can stabilize certain conformations over others. For example, in a polar solvent, conformations that expose the polar amine group to the solvent may be favored.

| Relative Energies of Butane (B89635) Conformers | | :--- | :--- | | Conformation | Relative Energy (kcal/mol) | | Anti | 0 | | Gauche | ~0.9 | | Eclipsed (H, CH₃) | ~3.4 | | Eclipsed (CH₃, CH₃) | ~5.0 |

This table for butane illustrates the fundamental energetic differences between anti and gauche conformations, which are applicable to the carbon-carbon bonds in the octyl chain of this compound.

Prediction of Spectroscopic Properties from Theoretical Models

Computational models are highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. By calculating the response of the molecule to electromagnetic fields, various types of spectra can be simulated.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹³C and ¹H chemical shifts of this compound.

The standard procedure involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is a crucial step, as the calculated NMR shifts are highly dependent on the molecular geometry.

Magnetic Shielding Calculation: Using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation is: δ_sample = σ_TMS - σ_sample.

A comparison with experimental data, if available, would allow for the validation of the computational model. Discrepancies between predicted and experimental shifts can point to specific conformational effects or the influence of solvent, which can also be modeled.

Table 1: Illustrative Template for Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

| Atom Position | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

| C1 (CH₃-N) | Data | Data | Data | Data |

| C2 (CH-N) | Data | Data | Data | Data |

| C3 (CH₂) | Data | Data | Data | Data |

| ... | Data | Data | Data | Data |

| C8 (CH₃) | Data | Data | Data | Data |

| N-H | N/A | N/A | Data | Data |

This table is a template. Data fields are populated with "Data" to indicate where results would be presented.

Theoretical Vibrational Frequency Calculations and Spectral Interpretation

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. These calculations are essential for assigning specific absorption bands to the corresponding molecular motions (stretches, bends, wags, etc.).

The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates for the optimized geometry. This results in a Hessian matrix, and its diagonalization yields the vibrational frequencies and their corresponding normal modes.

For this compound, a secondary amine, key predicted vibrations would include:

N-H Stretch: A characteristic single, weak band expected in the 3350-3310 cm⁻¹ region. nih.gov

C-H Stretches: Multiple bands from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ range.

N-H Bend: This vibration can be observed in the 1650-1580 cm⁻¹ region for primary amines, but is often absent or weak for secondary amines. nih.gov

C-N Stretch: For aliphatic amines, this appears as a medium to weak band in the 1250-1020 cm⁻¹ range. nih.gov

N-H Wag: A characteristically broad and strong band for primary and secondary amines is expected between 910-665 cm⁻¹. nih.gov

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net

Table 2: Illustrative Template for Calculated Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | Data | Data | Data |

| asym. CH₃ Stretch | Data | Data | Data |

| sym. CH₂ Stretch | Data | Data | Data |

| C-N Stretch | Data | Data | Data |

| N-H Wag | Data | Data | Data |

This table is a template. Data fields are populated with "Data" to indicate where results would be presented.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to explore the potential chemical reactions of this compound, such as N-dealkylation or N-alkylation, which are fundamental transformations for amines. nih.govmasterorganicchemistry.com

Theoretical Elucidation of Elementary Reaction Mechanisms

To elucidate a reaction mechanism, computational chemists map out the potential energy surface (PES) that connects reactants to products. This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

For a hypothetical Sₙ2 alkylation reaction of this compound with an alkyl halide (e.g., methyl iodide), the theoretical elucidation would involve:

Modeling the reactants and products.

Locating the transition state structure where the nucleophilic nitrogen attacks the electrophilic carbon, and the halide begins to depart.

Performing an Intrinsic Reaction Coordinate (IRC) calculation from the TS to confirm that it correctly connects the reactants and products on the PES.

This process provides a detailed, step-by-step view of the bond-forming and bond-breaking events during the reaction.

Calculation of Activation Energies and Reaction Rate Constants

Once the transition state is identified, the activation energy (Ea) for the reaction can be calculated as the difference in energy between the transition state and the reactants.

E_a = E_TS - E_reactants

This value is critical for understanding the feasibility and kinetics of a reaction. A lower activation energy implies a faster reaction rate. Using Transition State Theory (TST), the activation energy can be used to estimate the reaction rate constant (k) at a given temperature (T):

k(T) = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k_B is the Boltzmann constant

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

These calculations would allow for a quantitative comparison of different potential reaction pathways for this compound.

Intermolecular Interactions and Solvation Studies

The non-covalent interactions of this compound with itself or with solvent molecules are crucial for understanding its physical properties like boiling point, solubility, and its behavior in a biological environment.

Quantification of Hydrogen Bonding and van der Waals Interactions

This compound can act as both a hydrogen bond donor (via its N-H group) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). The long octyl chain contributes significantly to van der Waals (dispersive) forces.

Computational methods can quantify these interactions:

Dimer Calculations: By modeling a dimer of two this compound molecules, the interaction energy can be calculated. This is typically done by subtracting the energies of the individual, isolated molecules (monomers) from the total energy of the dimer, correcting for basis set superposition error (BSSE).

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density topology to find bond critical points (BCPs) between interacting atoms. The properties of the BCP (e.g., electron density and its Laplacian) can confirm the presence and characterize the strength of hydrogen bonds and van der Waals contacts.

Solvation Models: The effect of a solvent (e.g., water or an organic solvent) can be modeled implicitly using a polarizable continuum model (PCM) or explicitly by surrounding the this compound molecule with a number of solvent molecules and performing the calculations on the entire cluster.

Catalytic Applications of N Methyloctan 2 Amine and Its Derivatives

Organocatalysis Utilizing N-methyloctan-2-amine Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, is a powerful tool in modern organic synthesis. Chiral amines are a cornerstone of this field, capable of activating substrates in various ways.

Asymmetric Organocatalysis (e.g., Michael Additions, Aldol (B89426) Reactions)

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and the aldol reaction, the addition of an enol or enolate to a carbonyl compound, are fundamental carbon-carbon bond-forming reactions. rutgers.eduorganic-chemistry.orgmasterorganicchemistry.comchem-station.com Chiral primary and secondary amines are often employed to catalyze these reactions asymmetrically, typically through the formation of nucleophilic enamines or electrophilic iminium ions. organic-chemistry.orgmasterorganicchemistry.com

A comprehensive search of scientific databases yields no specific examples or detailed studies where this compound or its derivatives have been successfully employed as organocatalysts for asymmetric Michael additions or aldol reactions. While structurally similar chiral amines have been investigated, there is no available data, such as reaction yields or enantioselectivities, for reactions catalyzed by the this compound scaffold.

Chiral Brønsted Base Catalysis in Enantioselective Transformations

Chiral organic molecules that can act as Brønsted bases (proton acceptors) are effective catalysts for a variety of enantioselective transformations. nih.gov These catalysts operate by deprotonating a pronucleophile, generating a chiral ion pair that then reacts with an electrophile, with the stereochemical outcome controlled by the chiral environment of the catalyst.

There is no specific research in the available literature detailing the application of this compound as a chiral Brønsted base catalyst in enantioselective transformations. Consequently, there are no research findings or data tables to report on its efficacy in this role.

Ligand Design and Metal-Catalyzed Reactions

Chiral amines are crucial precursors for the synthesis of ligands used in transition metal-catalyzed asymmetric reactions. nih.gov The nitrogen atom can coordinate to a metal center, and the chiral backbone of the amine can effectively transfer stereochemical information during the catalytic cycle.

Application in Asymmetric Hydrogenation, Cross-Coupling, and C-H Activation Reactions

Asymmetric hydrogenation, cross-coupling, and C-H activation are pivotal reactions in synthetic chemistry, often relying on chiral metal-ligand complexes to achieve high enantioselectivity. nih.govnih.govnih.govnih.govrsc.org

A review of the literature indicates no documented applications of ligands derived from this compound in asymmetric hydrogenation, cross-coupling, or C-H activation reactions. Therefore, no data on their catalytic performance, substrate scope, or reaction conditions can be provided.

Role as a Base or Reagent in Synthetic Transformations

Amines are widely used as bases or reagents in a multitude of synthetic transformations. Their basicity allows them to deprotonate various substrates, while their nucleophilicity enables them to participate directly in reactions.

While this compound can be presumed to function as a typical secondary amine base or nucleophilic reagent in various chemical reactions, there are no specific, detailed research studies that focus on its particular reactivity, selectivity, or advantages over other common amines in synthetic transformations. General applications of amines as bases include promoting elimination reactions and neutralizing acidic byproducts. As nucleophiles, they can participate in reactions such as nucleophilic substitution and addition to carbonyls. nih.govfrontiersin.org However, specific data for this compound in these roles is not available.

Acid Scavenging and pH Control in Reaction Systems

In many organic reactions, acidic byproducts are generated, which can inhibit the reaction rate, lead to undesirable side reactions, or degrade sensitive products. Amines, including secondary amines like this compound, can act as acid scavengers by neutralizing these acidic species. studysmarter.co.ukthieme-connect.com Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to accept a proton (H+). libretexts.org

The effectiveness of an amine as an acid scavenger and for pH control depends on its basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and solubility in the reaction medium. libretexts.org For instance, in power plant systems, neutralizing amines are employed to control the pH of feedwater and steam/condensate systems to minimize corrosion. watertechonline.com While compounds like cyclohexylamine (B46788) and morpholine (B109124) are commonly used, a sterically hindered secondary amine like this compound could offer specific advantages in terms of reaction selectivity by acting as a "proton sponge" without interfering with other reactive centers.

The control of pH is crucial in many chemical processes. For example, the formation of imines from aldehydes or ketones and primary amines is often optimal under slightly acidic conditions (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the removal of the hydroxyl group intermediate. libretexts.org A secondary amine like this compound could be part of a buffer system to maintain the optimal pH range for such reactions.

Table 1: Comparison of Basicity for Different Amine Classes

| Amine Class | Example | pKa of Conjugate Acid | Basicity |

|---|---|---|---|

| Primary Alkylamine | Ethylamine | 10.8 | Strong |

| Secondary Alkylamine | Diethylamine (B46881) | 11.0 | Stronger |

| Tertiary Alkylamine | Triethylamine (B128534) | 10.7 | Strong |

| Aromatic Amine | Aniline | 4.6 | Weak |

This table illustrates the general trend in basicity for different amine classes. This compound, as a secondary alkylamine, is expected to be a relatively strong base.

Covalent scavenger resins, often incorporating amine functionalities, are widely used in combinatorial chemistry and parallel synthesis to remove excess acidic reagents or byproducts, simplifying purification processes. thieme-connect.comresearchgate.netresearchgate.netpitt.edu This highlights the industrial relevance of using amines for acid scavenging.

Promotion of Specific Organic Reactions (e.g., Esterifications, Eliminations)

Secondary amines can also actively participate in and promote various organic reactions. Their nucleophilic nature allows them to be effective catalysts in a range of transformations.

Esterifications:

The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, is typically catalyzed by a strong acid. libretexts.org However, amine-catalyzed esterifications, particularly from more reactive carboxylic acid derivatives like acid chlorides, are also well-established. researchgate.netacs.org In these reactions, a tertiary amine is often used as a catalyst and to neutralize the HCl byproduct. While a secondary amine like this compound can be acylated by the acid chloride to form an amide, it can also act as a general base catalyst, activating the alcohol nucleophile. researchgate.netacs.org